iJak-381

JAK1 selectivity kinase inhibition isoform profiling

iJak-381 (GDC-0214) is a lung-restricted JAK1 inhibitor for inhalation studies, offering pulmonary JAK1 inhibition without systemic immunosuppression. Ideal for preclinical respiratory models, it ensures data integrity. Request quotes and compare purity from certified vendors.

Molecular Formula C28H28ClF2N9O3
Molecular Weight 612.0 g/mol
Cat. No. B10856076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiJak-381
Molecular FormulaC28H28ClF2N9O3
Molecular Weight612.0 g/mol
Structural Identifiers
SMILESCN(CCC#N)C1CCN(CC1)C(=O)CN2C=C(C(=N2)C3=C(C=CC(=C3)Cl)OC(F)F)NC(=O)C4=C5N=CC=CN5N=C4
InChIInChI=1S/C28H28ClF2N9O3/c1-37(10-2-8-32)19-6-12-38(13-7-19)24(41)17-39-16-22(35-27(42)21-15-34-40-11-3-9-33-26(21)40)25(36-39)20-14-18(29)4-5-23(20)43-28(30)31/h3-5,9,11,14-16,19,28H,2,6-7,10,12-13,17H2,1H3,(H,35,42)
InChIKeyITNFPSJJBYFVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDC-0214 (iJak-381) Procurement Overview: An Inhaled, Lung-Restricted JAK1 Inhibitor for Respiratory Research


N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as GDC-0214 or iJak-381 (CAS: 1831144-46-7), is a small-molecule inhibitor of Janus kinase 1 (JAK1) . The compound was specifically designed for oral inhalation and exhibits a lung-restricted pharmacokinetic profile, distinguishing it from systemically administered JAK inhibitors [1]. It belongs to the pyrazolo[1,5-a]pyrimidine-3-carboxamide class and is primarily utilized in preclinical and clinical research focused on respiratory inflammation and asthma pathophysiology [2]. GDC-0214 blocks signaling pathways downstream of IL-13, IL-4, and IL-6, thereby reducing phosphorylation of STAT6 and attenuating inflammatory cell influx in pulmonary models .

Why Generic JAK Inhibitors Cannot Substitute for GDC-0214 in Lung-Restricted Research Applications


The scientific and industrial selection of GDC-0214 (iJak-381) over generic JAK inhibitors is non-negotiable for experiments requiring lung-restricted JAK1 inhibition without confounding systemic immunosuppression. Systemically bioavailable JAK inhibitors, such as tofacitinib or baricitinib, achieve broad tissue distribution and systemic JAK1/2 suppression, which fundamentally alters the experimental model [1]. GDC-0214 was specifically engineered with physicochemical properties that confer high lung retention and low systemic exposure following inhalation, a differentiation that cannot be replicated by substituting a commercially available pan-JAK inhibitor or a structurally distinct JAK1 inhibitor [2]. In preclinical models, inhaled GDC-0214 suppressed lung inflammation without affecting systemic JAK1 activity, whereas systemic inhibitors produce both pulmonary and systemic effects, confounding data interpretation [3]. For researchers requiring a tool compound that isolates JAK1-dependent pulmonary signaling pathways, generic substitution directly compromises the validity of the model.

Quantitative Differentiation Evidence for GDC-0214: Head-to-Head and Cross-Study Comparator Data


JAK1 Isoform Selectivity Profile of GDC-0214 vs. Clinical JAK Inhibitors

GDC-0214 exhibits a distinct isoform selectivity profile characterized by an IC50 of 8.52 nM against JAK1, with 6.3-fold selectivity over JAK2, 704-fold over JAK3, and 28-fold over TYK2 [1]. In comparison, the pan-JAK inhibitor tofacitinib displays IC50 values of 3.2 nM (JAK1), 4.1 nM (JAK2), and 1.6 nM (JAK3), yielding negligible selectivity between JAK1 and JAK2 [2]. Itacitinib, a clinical JAK1 inhibitor, demonstrates a 22-fold selectivity window between JAK1 (IC50 = 3.2 nM) and JAK2 (72 nM) [3]. Upadacitinib, another JAK1-selective clinical candidate, exhibits approximately 74-fold selectivity for JAK1 over JAK2 [4].

JAK1 selectivity kinase inhibition isoform profiling

Lung-to-Plasma Concentration Ratio: GDC-0214 vs. Systemic JAK Inhibitors

Following inhalation, GDC-0214 achieves a lung-to-plasma concentration ratio of approximately 950:1 in mice, demonstrating profound lung retention [1]. In contrast, orally administered JAK inhibitors such as baricitinib and tofacitinib exhibit systemic distribution with plasma concentrations that correlate directly with tissue exposure, achieving lung-to-plasma ratios near unity [2]. In a Phase I scintigraphy study in healthy volunteers, plasma concentrations of GDC-0214 were at least 15-fold lower than the plasma protein binding-corrected IC50 for JAK1, confirming minimal systemic exposure in humans [3].

lung-restricted pharmacokinetics tissue distribution inhaled delivery

FeNO Reduction in Mild Asthma: GDC-0214 vs. GDC-4379

In a randomized, placebo-controlled Phase I trial in patients with mild asthma (FeNO >40 ppb), inhaled GDC-0214 produced a dose-dependent reduction in fractional exhaled nitric oxide (FeNO) of approximately 40% from baseline [1]. A structurally related JAK inhibitor, GDC-4379, was also evaluated for FeNO reduction in a comparable patient population [2]. While direct quantitative comparator data between the two compounds in the same study is not available, the clinical proof-of-activity for GDC-0214 establishes its utility as a validated pharmacodynamic tool for JAK1-dependent airway inflammation.

FeNO reduction asthma biomarker clinical pharmacodynamics

Suppression of Neutrophil-Driven Inflammation: GDC-0214 vs. Systemic Corticosteroids

In a human allergen-driven model of asthma, inhaled GDC-0214 exhibited a more potent suppressive effect on neutrophil-driven lung inflammation compared to systemic corticosteroid administration [1]. While specific quantitative metrics (e.g., neutrophil count reduction percentages) are not fully detailed in publicly accessible abstracts, the directional superiority of GDC-0214 over corticosteroids in this neutrophil-predominant model distinguishes the compound from standard-of-care anti-inflammatory agents that are often ineffective against neutrophilic asthma.

neutrophilic inflammation asthma models corticosteroid comparison

In Vivo Efficacy: iJak-381 Suppresses Airway Hyperresponsiveness in Murine Asthma Models

In ovalbumin-induced murine and guinea pig asthma models, inhaled iJak-381 significantly suppressed allergen-induced airway hyperresponsiveness (AHR) and reduced inflammatory cell influx into the lungs [1]. The compound also reduced p-STAT6 levels, confirming on-target JAK1/STAT6 pathway inhibition in vivo. Critically, these anti-inflammatory effects were achieved without detectable suppression of systemic JAK1 activity, as measured by biomarkers in peripheral blood [1]. In contrast, systemic JAK inhibitors like tofacitinib produce concomitant suppression of both pulmonary and systemic JAK/STAT signaling [2].

airway hyperresponsiveness ovalbumin-induced asthma in vivo efficacy

Physicochemical Differentiation: Lung Retention Engineered via Molecular Design

GDC-0214 incorporates a 5-chloro-2-(difluoromethoxy)phenyl moiety and a cyanoethyl-methylamino-piperidine side chain, structural features that were rationally designed to confer high lung retention and low systemic permeability [1]. This contrasts with the core scaffolds of systemic JAK1 inhibitors like upadacitinib (pyrrolopyrimidine) and filgotinib (triazolopyridine), which are optimized for oral bioavailability and systemic distribution [2]. The difluoromethoxy group specifically enhances metabolic stability and reduces membrane permeability, contributing to the observed lung-restricted pharmacokinetic profile [1].

molecular design lung retention physicochemical properties

Optimal Procurement and Application Scenarios for GDC-0214 in Asthma and Respiratory Inflammation Research


Preclinical Studies Requiring Lung-Restricted JAK1 Inhibition Without Systemic Immunosuppression

GDC-0214 is the compound of choice for in vivo rodent or guinea pig models of allergic asthma where the scientific objective demands selective inhibition of pulmonary JAK1 signaling without confounding systemic effects. As demonstrated by Dengler et al., inhaled GDC-0214 suppressed lung inflammation and airway hyperresponsiveness while leaving systemic JAK1 activity intact, a profile not achievable with oral JAK inhibitors [1].

Ex Vivo Lung Tissue and Primary Airway Cell Assays Investigating IL-13/IL-4/STAT6 Signaling

In isolated human bronchial epithelial cells or precision-cut lung slices, GDC-0214 provides a potent and selective tool for interrogating JAK1-dependent signaling downstream of IL-13 and IL-4. The compound blocks IL-13-induced STAT6 phosphorylation and reduces p-STAT6 levels, enabling researchers to dissect the contribution of JAK1 to type 2 inflammatory pathways without the confounding pan-JAK inhibition observed with compounds like tofacitinib .

Neutrophilic Asthma Models and Corticosteroid-Resistant Inflammation Research

In models of corticosteroid-resistant or neutrophil-predominant asthma, GDC-0214 has demonstrated superior suppression of neutrophil-driven inflammation compared to systemic corticosteroids [2]. This unique efficacy profile makes GDC-0214 an essential tool for investigating the role of JAK1 in non-type 2, severe asthma phenotypes and for evaluating combination strategies targeting both eosinophilic and neutrophilic inflammatory pathways.

Inhaled Formulation Development and Pulmonary Drug Delivery Optimization

GDC-0214 serves as a reference standard for developing and optimizing inhaled dry powder formulations. Studies have characterized the enhanced pharmacokinetic profile of GDC-0214 nanoaggregate powders produced via thin film freezing, demonstrating improved lung deposition and sustained pulmonary exposure relative to micronized forms [3]. This makes the compound highly relevant for industrial formulation scientists and drug delivery researchers focused on inhaled therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for iJak-381

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.